molecular formula C21H28N4O4S B6544640 ethyl 4-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanoyl)piperazine-1-carboxylate CAS No. 1019161-13-7

ethyl 4-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanoyl)piperazine-1-carboxylate

Cat. No.: B6544640
CAS No.: 1019161-13-7
M. Wt: 432.5 g/mol
InChI Key: QLKMJVYZPHHHPD-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.18312656 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it could potentially bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Once the targets are identified, the biochemical pathways can be better understood .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors would impact its activity .

Properties

IUPAC Name

ethyl 4-[3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)17(26)9-8-16-22-19(27)18-14-6-4-3-5-7-15(14)30-20(18)23-16/h2-13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMJVYZPHHHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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